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Compound of Interest

1-(4-Methoxy-2-methyl-phenyl)-
Compound Name:

piperazine
CAS No.: 59803-92-8
Cat. No.: B1246704

Get Quote

Executive Summary & Chemical Profile

1-(4-Methoxy-2-methyl-phenyl)-piperazine is a privileged scaffold in drug discovery,
particularly for CNS targets (dopamine D2/D3, serotonin 5-HT receptors) and antifungal agents.
[1][2][3] Structurally, it features an electron-rich aryl ring attached to the N1 position of a
piperazine.[3]

The primary reactivity site is the N4-secondary amine.[1][2][3] While the N1-aryl bond is stable,
the electron-donating methoxy (para) and methyl (ortho) groups on the phenyl ring significantly
increase the electron density of the system.[3] This makes the molecule prone to oxidative
degradation if not handled under inert conditions, but also enhances the nucleophilicity of the
N4 nitrogen compared to electron-deficient aryl piperazines.[3]
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Property Data Critical Note
Verify purity >98% by HPLC
CAS Number 38212-30-5 Ty purlty _ Y
before coupling.[1][2][3][4]
Molecular Weight 206.28 g/mol -
N4 is moderately basic;
requires inorganic bases (
pKa (Conj.[1][2][3] Acid) ~8.5-9.0
) for alkylation.[3]
. ) N Mandatory: Store under
Stability Air-sensitive )
Argon/Nitrogen at 2-8°C.
N Poor solubility in non-polar
Solubility DMSO, DMF, DCM, MeOH

alkanes (Hexane/Heptane).[3]

Strategic Reaction Pathways

The coupling of this scaffold typically follows three major pathways. The choice depends on the
electrophile (Alkyl Halide, Aryl Halide, or Carboxylic Acid).[3]

Pathway A: N-Alkylation
(sp3 Electrophile)

N-Alkyl Derivative
(GPCR Ligands)

Alkyl Halide/Mesylate
K2CO03, Nal, CH3CN

Aryl Halide
1-(4-Methoxy-2-methyl-phenyl)-piperazine Pd(OAc)2, RuPhos, NaOtBu Pathway B: Buchwald-Hartwig w| N-Biaryl Derivative
(Nucleophile) (sp2 Aryl Electrophile) = (Rigid Scaffolds)

Carboxylic Acid
HATU, DIPEA, DMF

Amide Derivative
(Peptidomimetics)

Pathway C: Amide Coupling
(Acylation)
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Figure 1: Strategic coupling pathways for the N4-functionalization of the target piperazine.[1][2]

[3]

Detailed Experimental Protocols
Protocol A: N-Alkylation (Nucleophilic Substitution)

Best for: Attaching aliphatic linkers or chains (e.g., propyl, ethyl chains).[3]

Mechanism & Rationale: The N4 nitrogen is a good nucleophile.[3] However, the reaction rate
can be sluggish with secondary alkyl halides.[3] We utilize the Finkelstein modification (addition
of Nal) to generate a more reactive alkyl iodide in situ.[3]

Reagents:

e Substrate: 1-(4-Methoxy-2-methyl-phenyl)-piperazine (1.0 equiv)

Electrophile: Alkyl Chloride/Bromide (1.1 equiv)[2][3]

Base: Potassium Carbonate (

), anhydrous, granular (2.5 equiv)[3]

Catalyst: Sodium lodide (Nal) (0.1 equiv) - Critical for Alkyl Chlorides[1][2][3]

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[2][3]
Step-by-Step Procedure:

e Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and reflux
condenser. Purge with Nitrogen (ngcontent-ng-c1989010908=""_nghost-ng-c666086395=""
class="inline ng-star-inserted">

).[3]

» Dissolution: Add the piperazine derivative (1.0 equiv) and anhydrous MeCN (10 mL per gram
of substrate). Stir until dissolved.

o Base Addition: Add
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(2.5 equiv). The mixture will become a suspension.[3]

» Activation: Add Nal (0.1 equiv). Stir for 5 minutes at room temperature.

o Alkylation: Dropwise add the Alkyl Halide (1.1 equiv) dissolved in minimal MeCN.[3]

o Reaction: Heat to reflux (80-82°C) for MeCN or 60°C for DMF. Monitor by TLC/LC-MS.
o Typical Time: 4-12 hours.[2][3]

o Workup: Cool to RT. Filter off the inorganic salts (
/KCI).[3]

o Extraction: Concentrate the filtrate. Redissolve residue in EtOAc, wash with water (2x) and
Brine (1x).[3]

 Purification: Flash column chromatography (DCM:MeOH 95:5).
Self-Validating Check:
o Observation: If the reaction stalls, add 0.5 equiv more of the Alkyl Halide.[3]

o Impurity Alert: If using a di-halide linker, ensure high dilution to prevent dimerization (gemini
surfactant formation).[3]

Protocol B: Buchwald-Hartwig Arylation

Best for: Creating N-Aryl bonds (Biaryl piperazines).[1][2][3]

Mechanism & Rationale: Direct ngcontent-ng-c1989010908="" _nghost-ng-c666086395=""
class="inline ng-star-inserted">

is difficult unless the aryl halide partner is highly electron-deficient (e.g., p-nitrofluorobenzene).
[1][3] For unactivated aryl halides, Palladium catalysis is required.[3] We select RuPhos as the
ligand because it is specifically engineered for secondary amines and resists ngcontent-ng-
€1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

-hydride elimination.[1][3]
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Reagents:

Substrate: 1-(4-Methoxy-2-methyl-phenyl)-piperazine (1.2 equiv)[1][2][3]
Aryl Halide: Ar-Br or Ar-Cl (1.0 equiv)[1][2][3]

Catalyst:

(0.02 equiv) or RuPhos Pd G2/G3 precatalyst (0.02 equiv)

Ligand: RuPhos (0.04 equiv) - If using Pd2(dba)3[1][2][3]

Base: Sodium tert-butoxide (ngcontent-ng-c1989010908="" nghost-ng-c666086395=""
class="inline ng-star-inserted">

) (1.5 equiv) - Must be stored in glovebox or fresh bottle[1][3]

Solvent: Toluene or Dioxane (anhydrous, degassed)[3]

Step-by-Step Procedure:

Inert Environment: Perform in a glovebox or using strict Schlenk technique.[2][3]
Mixing: In a screw-cap vial, combine Aryl Halide (1.0 equiv), Piperazine (1.2 equiv), Base (

, 1.5 equiv), and Precatalyst (0.02 equiv).

Solvent: Add degassed Toluene (5 mL/mmol). Cap tightly.
Reaction: Heat to 100°C for 12—-18 hours.

Workup: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove Pd black.
[3]

Purification: Concentrate and purify via silica gel chromatography.

Authoritative Note: RuPhos is superior here because the steric bulk of the ortho-methyl group

on the piperazine's phenyl ring does not hinder the N4 nitrogen, but the ligand prevents the

catalyst from crashing out due to the electron-rich nature of the product.[3]
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Troubleshooting & Optimization

Issue Probable Cause Corrective Action
ngcontent-ng-c1989010908=""  ing
_nhghost-ng-c666086395=""

Low Yield (Alkylation) class="inline ng-star-inserted"> to fine powder or use
particle size too large (higher solubility).[1][3]

The electron-rich anisole ring
is sensitive.[1][2][3] Strictly
deoxygenate solvents (sparge
with Ar for 15 min).

Product Oxidation Air exposure during reaction

Ensure the piperazine is free
Sluggish Buchwald Catalyst poisoning of residual HCI salts.[3] Use

the free base form.[3]

N1 is capped; N4 is the only
Bis-alkylation Not applicable reactive site.[1][2][3] No risk of

polymerization.[3]

Safety & Handling

« Toxicity: Aryl piperazines often exhibit potent biological activity (CNS
depressants/stimulants).[2][3] Handle as a potential bioactive compound.[2][3]

e PPE: Double nitrile gloves, lab coat, and fume hood are mandatory.[3]
o Waste: Dispose of palladium residues in heavy metal waste containers.
References

o Synthesis of Piperazine-Linked GPCR Ligands

o Patent: "Preparation of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl)
propane hydrochloride."[1][2][3][5] WO2005021521A1.[2][3]

o Source:[1][2][3]
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Buchwald-Hartwig Conditions for Secondary Amines

o Paper: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[3] "Applications of Palladium-Catalyzed
C—N Cross-Coupling Reactions.” Chemical Reviews, 116(19), 12564—-12649.[3]

o Source:[2][3]
General Reactivity of Aryl Piperazines

o Review: "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA."[1][2]
[3] Molecules, 2023.[3]

o Source:[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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